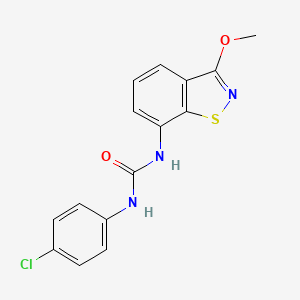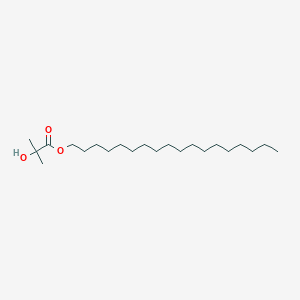![molecular formula C8H12N4O B14333369 1-Azabicyclo[2.2.2]octane-4-carbonyl azide CAS No. 106792-77-2](/img/no-structure.png)
1-Azabicyclo[2.2.2]octane-4-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]octane-4-carbonyl azide is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.
Vorbereitungsmethoden
The synthesis of 1-azabicyclo[2.2.2]octane-4-carbonyl azide typically involves the reaction of 1-azabicyclo[2.2.2]octane with a carbonyl azide precursor. One common method includes the use of 1-azabicyclo[2.2.2]octane-4-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield the desired carbonyl azide .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions generally involve mild temperatures and the use of common organic solvents such as dichloromethane or tetrahydrofuran.
Analyse Chemischer Reaktionen
1-Azabicyclo[2.2.2]octane-4-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of amines, amides, or other nitrogen-containing compounds. Common reagents for these reactions include triphenylphosphine and water.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azide group typically yields the corresponding amine, while cycloaddition reactions produce triazoles .
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.2]octane-4-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates.
Wirkmechanismus
The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
In biological systems, the compound can modify proteins and other biomolecules through click chemistry, forming stable triazole linkages. This modification can alter the function of the biomolecules, providing insights into their roles in biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octane-4-carbonyl azide can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound lacks the carbonyl azide group and is primarily used as a base and nucleophile in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic structure and is used in drug discovery and materials science.
The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
| 106792-77-2 | |
Molekularformel |
C8H12N4O |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octane-4-carbonyl azide |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7(13)8-1-4-12(5-2-8)6-3-8/h1-6H2 |
InChI-Schlüssel |
XINYEHNTQDLYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1(CC2)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)


![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)




![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)

![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
